({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane
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Overview
Description
({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a furan ring, a cyclohexene ring, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane typically involves the reaction of 3-(2-(furan-3-yl)ethyl)cyclohex-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-(2-(furan-3-yl)ethyl)cyclohex-1-en-1-ol+trimethylsilyl chloride→(3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yloxy)(trimethyl)silane+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyclohexene ring can be reduced to cyclohexane derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles such as or can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
Scientific Research Applications
({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of ({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Furfuryl propionate
- Furfuryl glycidyl ether
Comparison
({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane: is unique due to the presence of both a furan ring and a cyclohexene ring, which are not commonly found together in similar compounds. Additionally, the trimethylsilyl group imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
714271-40-6 |
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Molecular Formula |
C15H24O2Si |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
[3-[2-(furan-3-yl)ethyl]cyclohexen-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H24O2Si/c1-18(2,3)17-15-6-4-5-13(11-15)7-8-14-9-10-16-12-14/h9-13H,4-8H2,1-3H3 |
InChI Key |
OBWANTXWWDJBGC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC(CCC1)CCC2=COC=C2 |
Origin of Product |
United States |
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